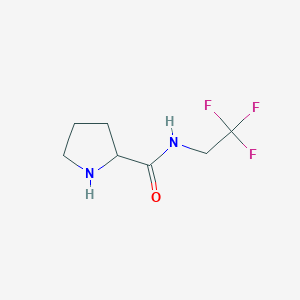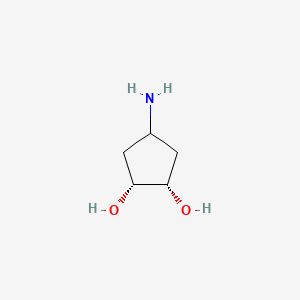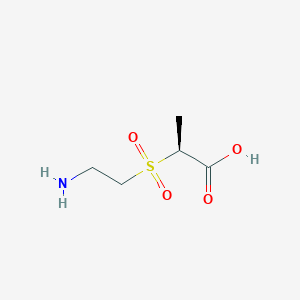
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Aminoethanesulfonyl)propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the aminoethanesulfonyl group. One common method involves the use of aminoethanesulfonic acid as a starting material, which is then reacted with a propanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonyl group may produce sulfides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-(2-Aminoethanesulfonyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(cyanoamino)propanoic acid: Similar in structure but with a cyano group instead of an aminoethanesulfonyl group.
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid: Features a different substituent on the propanoic acid backbone.
Uniqueness
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is unique due to the presence of both an amino group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H11NO4S |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
(2S)-2-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)8)11(9,10)3-2-6/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
GYVSUFYMMROLOC-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)S(=O)(=O)CCN |
Kanonische SMILES |
CC(C(=O)O)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
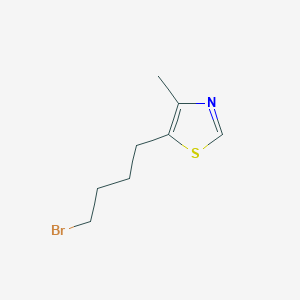
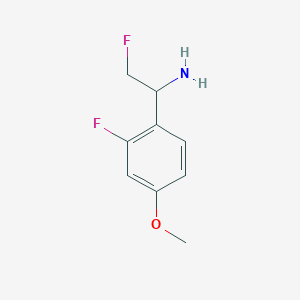
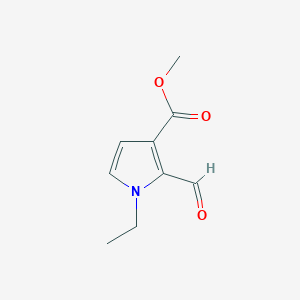


![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)

